STK16-IN-1

Descripción general

Descripción

STK16-IN-1: es un inhibidor altamente selectivo de la quinasa 16 de serina/treonina (STK16). Este compuesto ha mostrado una potente actividad inhibitoria contra la quinasa STK16 con un valor de IC50 de 0,295 micromolar . STK16 está involucrado en varios procesos celulares, incluida la regulación del ciclo celular, la secreción de proteínas y la transducción de señales .

Aplicaciones Científicas De Investigación

Química: : STK16-IN-1 se utiliza como un compuesto de herramienta para estudiar las funciones biológicas de la quinasa STK16. Ayuda a dilucidar el papel de STK16 en varios procesos celulares .

Biología: : En la investigación biológica, this compound se utiliza para investigar los efectos de la inhibición de STK16 en la proliferación celular, la progresión del ciclo celular y la secreción de proteínas .

Medicina: : El compuesto tiene posibles aplicaciones terapéuticas en el tratamiento del cáncer. Se ha demostrado que reduce el número de células cancerosas y potencia los efectos antiproliferativos de los quimioterapéuticos .

Mecanismo De Acción

STK16-IN-1 ejerce sus efectos inhibiendo competitivamente el sitio de unión al ATP de la quinasa STK16. Esta inhibición previene la fosforilación de residuos de serina y treonina en las proteínas diana, interrumpiendo así varios procesos celulares regulados por STK16 . El compuesto ha mostrado una excelente selectividad en el kinome, lo que lo convierte en una herramienta valiosa para estudiar las vías específicas de STK16 .

Análisis Bioquímico

Biochemical Properties

Stk16-IN-1 plays a crucial role in biochemical reactions by inhibiting the kinase activity of STK16. It interacts with various enzymes, proteins, and other biomolecules. Notably, this compound inhibits the phosphorylation of substrates such as DRG1 and EIF4EBP1. The compound also exhibits selectivity across the kinome, as assessed using the KinomeScan profiling assay . Additionally, this compound inhibits mTOR kinase with an IC50 of 5.56 μM .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In MCF-7 cells, treatment with this compound results in a reduction in cell number and accumulation of binucleated cells . This compound also potentiates the antiproliferative effects of chemotherapeutics such as cisplatin, doxorubicin, colchicine, and paclitaxel . Furthermore, this compound has been shown to reduce cancer cell numbers and potentiate the antiproliferative effects of some chemotherapeutics .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an ATP-competitive inhibitor against the Numb Associated Kinase family serine/threonine kinase STK16. This compound inhibits the kinase activity of STK16 by binding to its ATP-binding site, thereby preventing the phosphorylation of its substrates . This inhibition leads to a reduction in cell proliferation and an increase in the population of binucleated cells . Additionally, this compound has been shown to phosphorylate c-MYC at serine 452, hindering its degradation via the ubiquitin-proteasome pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound treatment results in a reduction in cell number and accumulation of binucleated cells over a period of 72 hours . Long-term effects of this compound on cellular function include alterations in cell cycle progression and Golgi assembly regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo studies have demonstrated that pharmacological inhibition of STK16 by this compound significantly curtails colorectal cancer proliferation and c-MYC expression . Higher doses of this compound may lead to toxic or adverse effects, although specific threshold effects and toxicity data are not extensively documented.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the phosphorylation of DRG1 and EIF4EBP1 . The compound also interacts with enzymes such as mTOR kinase, inhibiting its activity . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound primarily localizes to the Golgi apparatus and cell membrane . Its distribution is influenced by its interactions with actin and other cytoskeletal proteins, which affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the Golgi apparatus and cell membrane . The compound’s activity and function are influenced by its localization, with autophosphorylation at specific sites such as Tyr198 playing a crucial role in its kinase activity and subcellular distribution . Mutations in these autophosphorylation sites can alter the localization and activity of this compound, affecting its overall function within the cell .

Métodos De Preparación

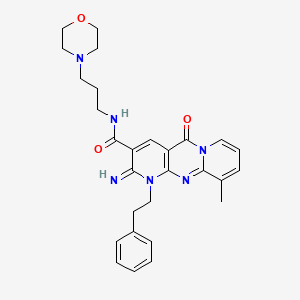

Rutas de síntesis y condiciones de reacción: : La preparación de STK16-IN-1 implica una serie de pasos sintéticos, incluida la formación de una estructura central de pirrolo-naftiridinona. El compuesto generalmente se prepara con diluciones seriadas 1:3 para cuatro concentraciones (100 nanomolar, 50 nanomolar, 20 nanomolar y 10 nanomolar) y seis concentraciones (1 milimolar a 10 micromolar) para experimentos de competencia de ATP . La reacción de quinasa se lleva a cabo con tampón de reacción de quinasa 1× .

Métodos de producción industrial:

Análisis De Reacciones Químicas

Tipos de reacciones: : STK16-IN-1 principalmente experimenta reacciones de inhibición de quinasa. Actúa como un inhibidor competitivo del ATP, uniéndose al sitio de unión al ATP de la quinasa STK16 .

Reactivos y condiciones comunes: : El compuesto se utiliza típicamente en ensayos de quinasa con reactivos como ATP y tampones de reacción de quinasa . También se utiliza en combinación con quimioterapéuticos como cisplatino, doxorrubicina, colchicina y paclitaxel para potenciar sus efectos antiproliferativos .

Principales productos formados: : El principal producto formado a partir de la reacción de this compound con la quinasa STK16 es el complejo de quinasa inhibida .

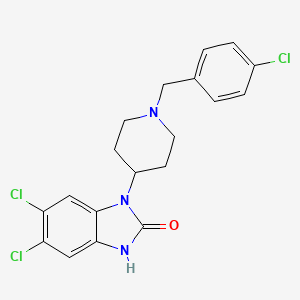

Comparación Con Compuestos Similares

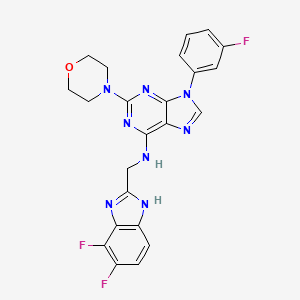

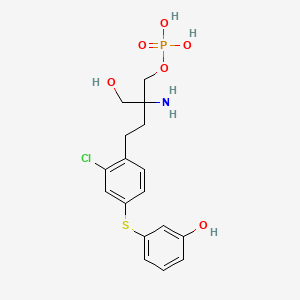

Compuestos similares: : Compuestos similares incluyen otros inhibidores de quinasas como NPC132329 (Arcyriaflavin C) y NPC160898 . Estos compuestos también se dirigen a las quinasas de serina/treonina y han mostrado alta afinidad de unión y estabilidad en simulaciones de dinámica molecular .

Singularidad: : STK16-IN-1 es único debido a su alta selectividad y potencia contra la quinasa STK16. Exhibe un valor de IC50 de 0,295 micromolar, que es significativamente menor que otros inhibidores . Además, su capacidad para potenciar los efectos de los quimioterapéuticos lo distingue aún más de otros inhibidores de quinasas .

Propiedades

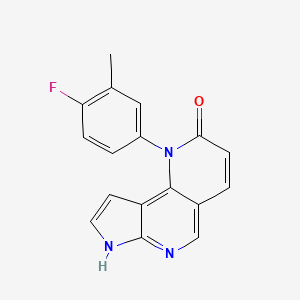

IUPAC Name |

1-(4-fluoro-3-methylphenyl)-7H-pyrrolo[2,3-h][1,6]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O/c1-10-8-12(3-4-14(10)18)21-15(22)5-2-11-9-20-17-13(16(11)21)6-7-19-17/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNRDXHKVSKUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134342 | |

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223001-53-3 | |

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223001-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate](/img/structure/B610969.png)

![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)